molecular formula C6H8N2O B1592449 (5-Aminopyridin-2-YL)methanol CAS No. 873651-92-4

(5-Aminopyridin-2-YL)methanol

Cat. No. B1592449
M. Wt: 124.14 g/mol
InChI Key: FLSFZTQIYGDVFB-UHFFFAOYSA-N
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Patent
US09187487B2

Procedure details

To a 250 ml three necked round bottom flask was added methyl 5-aminopicolinate (2.0 g) in THF (40 ml) under nitrogen atmosphere and cooled to 0-5° C. After 15 min, 2.0 M solutions of LiAlH4 (19.7 ml) was added under nitrogen atmosphere and allow it to warm up to room temperature and stirred at same temperature for 1 hr. After completion of the reaction, the reaction mixture was cooled to 5° C. and quenched with sat. NH4Cl solution (25 ml) and diluted with water, followed by extraction with ethyl acetate. The combined organics were washed with water, dried over Na2SO4 and evaporated to afford brown oil product. The aqueous layer was concentrated to give residue which was washed with 30% methanol in ethyl acetate. Resultant washing was concentrated to afford brown oil (crude). Both the crude material were combined and subjected for column purification using 8% methanol in chloroform to yield 1.3 g of (5-aminopyridin-2-yl)methanol.
[Compound]
Name
three
Quantity
250 mL
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
solvent
Reaction Step One
[Compound]
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
19.7 mL
Type
reactant
Reaction Step Two
[Compound]
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([C:8](OC)=[O:9])=[N:6][CH:7]=1.[H-].[H-].[H-].[H-].[Li+].[Al+3]>C1COCC1>[NH2:1][C:2]1[CH:3]=[CH:4][C:5]([CH2:8][OH:9])=[N:6][CH:7]=1 |f:1.2.3.4.5.6|

Inputs

Step One
Name
three
Quantity
250 mL
Type
reactant
Smiles
Name
Quantity
2 g
Type
reactant
Smiles
NC=1C=CC(=NC1)C(=O)OC
Name
Quantity
40 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
solutions
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
19.7 mL
Type
reactant
Smiles
[H-].[H-].[H-].[H-].[Li+].[Al+3]
Step Three
Name
crude material
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
2.5 (± 2.5) °C
Stirring
Type
CUSTOM
Details
stirred at same temperature for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
to warm up to room temperature
CUSTOM
Type
CUSTOM
Details
After completion of the reaction
TEMPERATURE
Type
TEMPERATURE
Details
the reaction mixture was cooled to 5° C.
CUSTOM
Type
CUSTOM
Details
quenched with sat. NH4Cl solution (25 ml)
ADDITION
Type
ADDITION
Details
diluted with water
EXTRACTION
Type
EXTRACTION
Details
followed by extraction with ethyl acetate
WASH
Type
WASH
Details
The combined organics were washed with water
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
CUSTOM
Type
CUSTOM
Details
evaporated
CUSTOM
Type
CUSTOM
Details
to afford brown oil product
CONCENTRATION
Type
CONCENTRATION
Details
The aqueous layer was concentrated
CUSTOM
Type
CUSTOM
Details
to give residue which
WASH
Type
WASH
Details
was washed with 30% methanol in ethyl acetate
WASH
Type
WASH
Details
Resultant washing
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated
CUSTOM
Type
CUSTOM
Details
to afford brown oil (crude)
CUSTOM
Type
CUSTOM
Details
subjected for column purification

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
NC=1C=CC(=NC1)CO
Measurements
Type Value Analysis
AMOUNT: MASS 1.3 g
YIELD: CALCULATEDPERCENTYIELD 79.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.